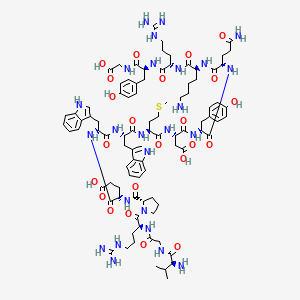
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brl 41992 has selectivity for adrenergic alpha-2A receptors.
Wissenschaftliche Forschungsanwendungen
Photophysical Applications
The synthesis of dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs has led to the creation of unique nonplanar oxazapolyheterocycles, exhibiting strong blue emissions in dichloromethane. This discovery has implications for the development of materials with photophysical properties (Petrovskii et al., 2017).
Fluorescence Applications
Imidazo[1,5-a]pyridine carbenes, when reacted with phthalaldehydes and DMAD, produce novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. These derivatives are of interest due to their fluorescence properties, emitting light around 500 nm with high quantum yields, suggesting potential applications as optical sensors (Pan et al., 2011).
Synthesis of Complex Molecular Structures
The reaction mechanisms and molecular structures of various azepine-based compounds have been studied extensively, revealing intricate patterns of intermolecular hydrogen bonding and supramolecular aggregation. This research is fundamental for the synthesis of new derivatives with potential applications in various fields of chemistry (Mateus-Ruiz et al., 2017).
Studies on Molecular Conformation
Research has been conducted on benzimidazole-tethered oxazepine heterocyclic hybrids, focusing on their molecular structure, charge distribution, and electrophilic and nucleophilic reactivity. These studies are crucial for understanding the molecular behavior of such compounds and their potential applications in fields such as nonlinear optical (NLO) materials (Almansour et al., 2016).
Synthesis of Heterocyclic Units
Efforts have been made to synthesize novel heterocyclic units, such as tetrahydro-1-benzazepine-2-carboxylic acids and tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units. The synthesis processes and the characterization of these compounds open new pathways for the creation of complex molecular structures with potential pharmaceutical applications (Guerrero et al., 2020).
Eigenschaften
CAS-Nummer |
124097-52-5 |
|---|---|
Produktname |
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine |
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(5S,6R)-4,5-dimethyl-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |
InChI |
InChI=1S/C18H20N2/c1-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)20(18)12-19(13)2/h3-10,13,18H,11-12H2,1-2H3/t13-,18-/m0/s1 |
InChI-Schlüssel |
UXCGGTCHSALBPY-FZKQIMNGSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C |
SMILES |
CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C |
Kanonische SMILES |
CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
124097-52-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,2-dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine BRL 41992 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B1667726.png)











